N'-Ethyl-N,N,N''-trimethylguanidine

Description

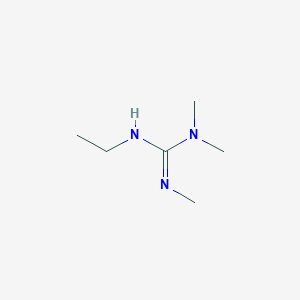

N'-Ethyl-N,N,N''-trimethylguanidine is a substituted guanidine derivative characterized by an ethyl group at the N'-position and methyl groups at the N, N, and N'' positions. Guanidines are strong organic bases due to resonance stabilization of the conjugate acid, making them valuable in catalysis, pharmaceuticals, and materials science.

Properties

CAS No. |

63493-57-2 |

|---|---|

Molecular Formula |

C6H15N3 |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-ethyl-1,1,2-trimethylguanidine |

InChI |

InChI=1S/C6H15N3/c1-5-8-6(7-2)9(3)4/h5H2,1-4H3,(H,7,8) |

InChI Key |

QEMTVPIFWZHPNF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=NC)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Ethyl-N,N,N’‘-trimethylguanidine typically involves the alkylation of guanidine derivatives. One common method is the reaction of N,N,N’'-trimethylguanidine with ethyl iodide under basic conditions. The reaction proceeds as follows:

N,N,N”-trimethylguanidine+ethyl iodide→N’-Ethyl-N,N,N”-trimethylguanidine+iodide ion

Industrial Production Methods

Industrial production of N’-Ethyl-N,N,N’'-trimethylguanidine often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-Ethyl-N,N,N’'-trimethylguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethyl or trimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted guanidines with various functional groups.

Scientific Research Applications

N’-Ethyl-N,N,N’'-trimethylguanidine has a wide range of applications in scientific research:

Chemistry: Used as a strong base and catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its catalytic properties.

Mechanism of Action

The mechanism of action of N’-Ethyl-N,N,N’'-trimethylguanidine involves its strong basicity, which allows it to deprotonate various substrates, facilitating nucleophilic attacks and other chemical transformations. The compound’s molecular targets include acidic protons in organic molecules, and its pathways involve the formation of intermediate complexes that enhance reaction rates.

Comparison with Similar Compounds

Structural and Bonding Characteristics

The guanidine core (CN₃) exhibits planar geometry in neutral forms but deviates in substituted derivatives due to steric and electronic effects. Key structural comparisons include:

*Inferred from related compounds. Ethyl substitution likely elongates bond lengths compared to methyl groups.

- Bond Lengths and Angles : The C1–N3 bond in substituted guanidines (1.285–1.408 Å) often shows double-bond character, while C1–N1/N2 bonds resemble single bonds. Deviations from trigonal planar geometry (e.g., N–C–N angles up to 126.5°) are common in bulky substituents .

- Hydrogen Bonding: Methoxy or phenyl groups introduce non-classical C–H···O interactions, influencing crystal packing .

Key Research Findings

Substituent Effects :

- Ethyl and methyl groups enhance solubility in organic solvents, whereas phenyl or nitro groups reduce it .

- Methoxy groups introduce hydrogen bonding, stabilizing crystal structures .

Biological Activity :

- Ethyl-substituted guanidines show promise in targeting ion channels and receptors .

- Nitro derivatives are avoided in drug design due to toxicity concerns .

Thermodynamic Stability :

- Bisguanidines (e.g., ) exhibit higher thermal stability due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.